1-Piperidinamine, N-ethylidene-
Overview
Description
1-Piperidinamine, N-ethylidene- is a chemical compound with the molecular formula C7H14N2 and a molecular weight of 126.203. It is a useful research compound with a variety of applications in scientific research and industry. This compound is characterized by its piperidine ring structure, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-piperidinamine, n-ethylidene-, are known to be present in more than twenty classes of pharmaceuticals . They are often used in the design of drugs due to their potential therapeutic applications.
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and its structure. The introduction of various substituents onto the piperidine ring can modulate the biological activity of the compounds.
Biochemical Pathways
Pharmacokinetics
The pharmacokinetics of a drug can significantly influence its bioavailability and therapeutic effect .
Result of Action
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives can undergo various chemical reactions that are essential for their biological function. For instance, the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene is an example of a novel carbonylation reaction at a C–H bond in the piperazine ring, which is a structural relative of piperidine.
Cellular Effects
A perylene derivative of “1-Piperidinamine, N-ethylidene-” shows potent and selective interaction with G-quadruplex DNA. This interaction is significant in understanding cellular processes like DNA replication and telomere maintenance, which are vital in cancer research.
Molecular Mechanism
Based on the known interactions of its perylene derivative with G-quadruplex DNA, it can be hypothesized that “1-Piperidinamine, N-ethylidene-” may interact with biomolecules in a similar manner.
Preparation Methods
The synthesis of 1-Piperidinamine, N-ethylidene- typically involves the reaction of piperidine with ethylamine under specific conditions. One common method is the condensation reaction between piperidine and ethylamine, which forms the N-ethylidene derivative. This reaction can be carried out in the presence of a catalyst such as palladium or nickel to enhance the reaction rate and yield .
Industrial production methods for 1-Piperidinamine, N-ethylidene- often involve continuous-flow processes to ensure efficient and scalable synthesis. These methods utilize fixed-bed reactors packed with catalysts to facilitate the reaction between the starting materials .
Chemical Reactions Analysis
1-Piperidinamine, N-ethylidene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert 1-Piperidinamine, N-ethylidene- to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethylidene group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces primary amines.
Scientific Research Applications
1-Piperidinamine, N-ethylidene- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor agonists, contributing to the understanding of biological pathways and mechanisms.
Medicine: Derivatives of 1-Piperidinamine, N-ethylidene- have shown potential as motilin receptor agonists, which can enhance gastrointestinal motility and treat related disorders.
Industry: It is employed in the development of corrosion inhibitors for mild steel, improving material durability and longevity.
Comparison with Similar Compounds
1-Piperidinamine, N-ethylidene- can be compared with other similar compounds such as:
Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used as a precursor in organic synthesis.
N-Aminopiperidine: Another derivative of piperidine, used in the synthesis of pharmaceuticals and agrochemicals.
Piperine: An alkaloid found in black pepper, known for its ability to enhance the bioavailability of drugs and its potential anticancer properties.
The uniqueness of 1-Piperidinamine, N-ethylidene- lies in its specific structure and functional group, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives.
Properties
IUPAC Name |
(E)-N-piperidin-1-ylethanimine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-8-9-6-4-3-5-7-9/h2H,3-7H2,1H3/b8-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXBMPSDRAZTQ-KRXBUXKQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NN1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/N1CCCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100033-58-7 | |
Record name | (1E)-N-(piperidin-1-yl)ethan-1-imine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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